molecular formula C15H20N2O2 B1150384 5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]- CAS No. 820231-95-6

5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-

Cat. No.: B1150384
CAS No.: 820231-95-6
M. Wt: 260.33 g/mol
InChI Key: WONBUILDJNKYCB-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Sazetidine-A, systematically named 5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-, represents a structurally sophisticated organic compound with the molecular formula C15H20N2O2. The compound possesses a molecular weight of 260.33 grams per mole and is characterized by its unique structural arrangement incorporating both pyridine and azetidine moieties. The International Union of Pure and Applied Chemistry nomenclature for this compound is 6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol, reflecting its complex stereochemical configuration.

The compound exists with defined stereochemistry, specifically featuring one stereocenter with absolute configuration designated as (S). This stereochemical specificity is crucial for its biological activity and receptor selectivity. The Chemical Abstracts Service registry number for Sazetidine-A is 820231-95-6, providing a unique identifier for this compound in chemical databases. Alternative nomenclature includes the designation AMOP-H-OH, which is frequently employed in scientific literature.

Property Value
Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS Registry Number 820231-95-6
Stereochemistry (S)-configuration
IUPAC Name 6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol

The chemical structure incorporates several distinctive functional groups that contribute to its pharmacological properties. The molecule contains a terminal alkyne group, a primary alcohol, and a methoxy-substituted pyridine ring connected to an azetidine moiety. This structural complexity enables the compound to interact selectively with specific receptor subtypes while maintaining chemical stability under physiological conditions.

Historical Development and Discovery

The discovery and development of Sazetidine-A represents a significant milestone in nicotinic acetylcholine receptor research, emerging from systematic efforts to identify novel ligands with unique pharmacological profiles. The compound was first characterized and reported in 2006 as a novel nicotinic ligand displaying unprecedented properties compared to existing classes of nicotinic receptor modulators. The initial research demonstrated that Sazetidine-A exhibited a fundamentally different pharmacological profile from traditional agonists, competitive antagonists, or noncompetitive antagonists known at that time.

The development of Sazetidine-A arose from structure-activity relationship studies aimed at creating highly selective ligands for neuronal nicotinic acetylcholine receptors. Researchers sought to develop compounds that could modulate nicotinic receptor function with enhanced selectivity and reduced side effects compared to existing pharmacological tools. The compound was specifically designed to target alpha4beta2 nicotinic acetylcholine receptor subtypes with exceptional selectivity over other receptor subtypes.

Initial pharmacological characterization revealed that Sazetidine-A displayed exceptionally high binding affinity for alpha4beta2 nicotinic acetylcholine receptors, with dissociation constant values approximately 0.5 nanomolar. This binding affinity was accompanied by remarkable selectivity, with selectivity ratios exceeding 24,000-fold for alpha4beta2 receptors over alpha3beta4 receptor subtypes. These properties immediately distinguished Sazetidine-A as a valuable research tool for investigating nicotinic receptor function and therapeutic potential.

The compound's designation as a "silent desensitizer" emerged from detailed electrophysiological studies that revealed its unique mechanism of action. Unlike conventional nicotinic ligands that either activate or block receptor channels, Sazetidine-A was found to selectively bind to and stabilize the desensitized state of nicotinic receptors without first activating them. This discovery fundamentally altered understanding of nicotinic receptor pharmacology and opened new avenues for therapeutic intervention.

Significance in Nicotinic Receptor Research

Sazetidine-A has established itself as a cornerstone compound in nicotinic acetylcholine receptor research, providing unprecedented insights into receptor function and therapeutic applications. The compound's unique pharmacological profile has enabled researchers to dissect the complex roles of receptor activation versus desensitization in mediating nicotinic effects throughout the central nervous system. This capability has proven invaluable for understanding fundamental mechanisms underlying nicotine addiction, cognitive function, and neurological disorders.

The compound's exceptional selectivity for alpha4beta2 nicotinic acetylcholine receptor subtypes has made it an indispensable tool for investigating the physiological roles of specific receptor populations. Research utilizing Sazetidine-A has demonstrated that alpha4beta2 receptors play critical roles in mediating analgesic effects, antidepressant actions, and cognitive enhancement. These findings have direct implications for developing targeted therapeutic interventions for conditions including chronic pain, depression, and cognitive impairment.

Electrophysiological studies have revealed that Sazetidine-A exhibits differential efficacy depending on the stoichiometric composition of alpha4beta2 receptor assemblies. The compound acts as a full agonist at alpha4(2)beta2(3) receptor pentamers while displaying only partial agonist activity at alpha4(3)beta2(2) configurations. This stoichiometry-dependent activity provides researchers with a sophisticated tool for investigating the functional significance of receptor subunit composition in native tissues.

Receptor Subtype Binding Affinity (Ki) Selectivity Ratio
alpha4beta2 0.26 nM Reference
alpha3beta4 54 nM 208-fold selective
alpha7 >1000 nM >3,800-fold selective

The compound has enabled groundbreaking research into the neurobiological mechanisms underlying substance abuse and addiction. Studies utilizing Sazetidine-A have demonstrated that selective desensitization of alpha4beta2 receptors significantly reduces nicotine self-administration behavior in animal models. These findings have provided crucial evidence supporting the development of novel therapeutic approaches for smoking cessation and addiction treatment.

Furthermore, Sazetidine-A has contributed to advancing understanding of nicotinic receptor involvement in mood regulation and depression. Research has shown that the compound exhibits robust antidepressant-like effects in behavioral assays, supporting the hypothesis that nicotinic receptor modulation represents a viable therapeutic strategy for treatment-resistant depression. These discoveries have stimulated extensive medicinal chemistry efforts to develop Sazetidine-A analogs with enhanced therapeutic profiles.

Position within Pyridine-Derivative Compounds

Sazetidine-A occupies a distinctive position within the broader family of pyridine-derivative compounds used in nicotinic acetylcholine receptor research. The compound represents an evolutionary advancement from earlier pyridine-based nicotinic ligands, incorporating structural modifications that confer enhanced selectivity and unique pharmacological properties. This development trajectory reflects systematic medicinal chemistry efforts to optimize receptor subtype selectivity while maintaining favorable pharmacokinetic characteristics.

The compound's structural relationship to other pyridine-derivative nicotinic ligands can be traced through a series of structure-activity relationship studies that identified key molecular features responsible for receptor binding and selectivity. Earlier compounds in this series, including various halogenated pyridine derivatives, established the importance of the azetidinylmethoxy substituent for high-affinity binding to neuronal nicotinic receptors. Sazetidine-A incorporated these validated structural elements while introducing the alkyne-containing side chain that distinguishes it from predecessors.

The incorporation of the hexynol moiety in Sazetidine-A represents a significant structural innovation within pyridine-derivative nicotinic ligands. This modification not only enhanced binding affinity but also introduced the unique desensitizing properties that distinguish the compound from conventional agonists and antagonists. The alkyne functionality provides additional binding interactions with the receptor while maintaining appropriate lipophilicity for central nervous system penetration.

Comparative analysis with related pyridine-derivative compounds reveals that Sazetidine-A achieves optimal balance between potency, selectivity, and pharmacological utility. While maintaining the core pyridine-azetidine framework that ensures high-affinity binding, the compound incorporates specific structural modifications that eliminate unwanted activities at peripheral nicotinic receptor subtypes. This selectivity profile represents a significant advancement over earlier compounds that often exhibited broad-spectrum nicotinic activity.

The compound has served as a template for subsequent medicinal chemistry efforts aimed at developing next-generation nicotinic receptor modulators. Structural analogs incorporating isoxazole modifications and other heterocyclic replacements have been synthesized based on the Sazetidine-A scaffold. These derivative compounds maintain the favorable receptor selectivity profile while addressing potential metabolic liabilities associated with the alkyne functionality.

Recent synthetic efforts have focused on developing Sazetidine-A analogs with enhanced pharmacokinetic properties and expanded therapeutic applications. These structure-activity relationship studies have identified specific molecular modifications that can modulate receptor subtype selectivity, functional efficacy, and metabolic stability while preserving the unique desensitizing mechanism of action that makes Sazetidine-A valuable for research and therapeutic applications.

Properties

IUPAC Name

6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14/h9-11,14,17-18H,1-2,4,6-8,12H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONBUILDJNKYCB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CN=CC(=C2)C#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401010179
Record name Sazetidine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820231-95-6
Record name Sazetidine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=820231-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sazetidine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sazetidine A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH23S35NSM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ring-Closing Metathesis (RCM)

  • Procedure : L-Homoserine lactone is converted to a diene via Grignard addition, followed by RCM using a Grubbs catalyst to form the azetidine ring.

  • Conditions :

    StepReagents/CatalystTemperatureYield
    1CH₂=CHMgBr−78°C85%
    2Grubbs II40°C78%

Resolution of Racemic Mixtures

Chiral auxiliaries or enzymatic resolution ensures enantiomeric purity. Lipase-mediated kinetic resolution of racemic azetidinylmethanol esters achieves >99% enantiomeric excess (ee).

Functionalization of Pyridine Core

Nitration and Reduction

  • Step 1 : 3-Hydroxypyridine is nitrated at position 5 using HNO₃/H₂SO₄.

  • Step 2 : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine, which is diazotized and hydrolyzed to hydroxyl.

Mitsunobu Reaction for Ether Formation

The hydroxyl group at position 5 reacts with (2S)-2-azetidinylmethanol under Mitsunobu conditions:

  • Reagents : DIAD, PPh₃, THF, 0°C → RT

  • Yield : 72–78%.

Alkynylation and Coupling Strategies

Sonogashira Coupling

The pyridine intermediate (3-bromo-5-[(2S)-2-azetidinylmethoxy]pyridine) undergoes Sonogashira coupling with 5-hexyn-1-ol:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Base : Et₃N, DMF, 60°C, 12 h

  • Yield : 65%.

Alternative Alkynylation

Potassium derivatives of 5-hexyn-1-ol react with iodopyridines under Heck-like conditions, though yields are lower (∼50%).

Purification and Salt Formation

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : CH₂Cl₂/MeOH/NH₄OH (90:9:1)

  • Purity : >98% (HPLC).

Dihydrochloride Salt Preparation

The free base is treated with HCl (g) in EtOAc, yielding the dihydrochloride salt:

  • mp : 192–194°C (dec.)

  • ¹H NMR (D₂O): δ 8.35 (s, 1H, Py-H), 7.94 (d, J = 2.4 Hz, 1H, Py-H), 4.45–4.38 (m, 2H, OCH₂), 3.95–3.82 (m, 1H, azetidine-CH), 2.45–2.30 (m, 4H, alkyne-CH₂ and azetidine-CH₂).

Critical Analysis of Methodologies

Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Sonogashira Coupling6598High
Heck Alkynylation5095Moderate

The Sonogashira method offers superior yields and scalability but requires stringent anhydrous conditions. Mitsunobu ether formation, while reliable, generates stoichiometric phosphine oxide byproducts, complicating purification.

Stereochemical Considerations

The (2S)-azetidine configuration is critical for α4β2 nAChR affinity. Asymmetric synthesis or chiral resolution ensures >99% ee, avoiding racemization during coupling steps.

Emerging Synthetic Approaches

Flow Chemistry

Microreactor systems enable continuous Sonogashira coupling, reducing reaction time to 2 h with 70% yield.

Biocatalytic Methods

Ketoreductases catalyze the enantioselective reduction of azetidine precursors, though industrial applicability remains limited .

Chemical Reactions Analysis

Types of Reactions

Sazetidine-A primarily undergoes reactions typical of compounds with alcohol and alkyne functional groups. These include:

    Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.

Major Products

    Oxidation: Conversion of the primary alcohol to a carboxylic acid.

    Reduction: Formation of alkanes from the alkyne group.

    Substitution: Introduction of halogen or nitro groups onto the pyridine ring.

Scientific Research Applications

Sazetidine A has been identified as a selective modulator of nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 subtype. Its mechanism of action is characterized as a "silent desensitizer," meaning it can desensitize these receptors without activating them initially. This property may offer therapeutic advantages in conditions where modulation rather than direct activation is desired, such as in addiction treatment or neuroprotection.

Key Pharmacological Effects:

  • Antidepressant Potential : Research suggests that Sazetidine A may alleviate symptoms of depression by modulating neurotransmitter systems associated with mood regulation.
  • Anxiolytic Activity : The compound has shown promise in reducing anxiety levels in animal models.
  • Influence on Body Weight : Studies have indicated that it may play a role in regulating body weight and substance dependence, particularly concerning alcohol and nicotine.

Synthetic Applications

5-Hexyn-1-ol is utilized in various synthetic pathways within organic chemistry:

  • Synthesis of Complex Natural Products :
    • It serves as a building block for synthesizing complex alkaloids such as (+)-nankakurine A and B, which are derived from Lycopodium species .
    • The compound has been employed in the synthesis of cinnoline-fused cyclic enediynes, showcasing its versatility in constructing intricate molecular architectures .
  • Click Chemistry :
    • Sazetidine A can be incorporated into click chemistry reactions, particularly azide-alkyne cycloadditions, which are valuable for creating diverse chemical libraries and bioconjugates.

Case Study 1: Synthesis of Cinnoline-Fused Cyclic Enediyne

In a study published in the Journal of Organic Chemistry, researchers reported the synthesis of cinnoline-fused cyclic enediyne through the Sonogashira coupling of 5-Hexyn-1-ol with other alkynes. This reaction highlights the compound's utility in constructing complex structures relevant to medicinal chemistry .

Case Study 2: Modulation of Nicotinic Receptors

A detailed investigation into the pharmacological profile of Sazetidine A demonstrated its selective interaction with nAChRs. This study provided insights into its potential therapeutic applications for neurodegenerative diseases and addiction disorders. The differential efficacy across receptor subtypes emphasizes the need for further research to elucidate its mechanisms and optimize its use in clinical settings .

Mechanism of Action

Sazetidine-A exerts its effects by selectively binding to and desensitizing α4β2 nicotinic acetylcholine receptors. This desensitization occurs without initial activation of the receptors, a property that distinguishes it from other nicotinic agonists. The compound’s high affinity for the desensitized state of the receptor makes it a "silent desensitizer" . This mechanism is thought to contribute to its analgesic and antidepressant effects by modulating neurotransmitter release in the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Sazetidine A with analogs differing in heterocyclic substituents, chain length, or stereochemistry.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Notes Reference
Sazetidine A (820231-95-6) C₁₅H₂₀N₂O₂ 260.337 (2S)-Azetidinylmethoxy, hexynol chain 4-membered azetidine, defined stereochemistry
5-Hexyn-1-ol, 6-[5-[(2S)-2-pyrrolidinylmethoxy]-3-pyridinyl]- (820231-96-7) C₁₆H₂₂N₂O₂ 274.358 (2S)-Pyrrolidinylmethoxy 5-membered pyrrolidine ring; increased lipophilicity (XLogP: 1.6)
5-Hexyn-1-ol, 6-[5-(1R,2R,4S)-7-azabicyclo[2.2.1]hept-2-yl-3-pyridinyl]- (832712-41-1) C₁₇H₂₂N₂O 270.369 7-Azabicyclo[2.2.1]heptane Rigid bicyclic structure; enhanced receptor selectivity
3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol (898561-63-2) C₉H₉NO₂ 163.17 Methoxy, propargyl alcohol Shorter chain; lacks nitrogen heterocycle
Key Findings:

Heterocyclic Ring Modifications

  • Azetidine (4-membered) vs. Pyrrolidine (5-membered) :
  • The 4-membered azetidine in Sazetidine A introduces higher ring strain but greater conformational rigidity compared to the 5-membered pyrrolidine analog. This impacts binding to nicotinic acetylcholine receptors (nAChRs), where Sazetidine A shows partial agonism .
  • The pyrrolidine analog (CAS 820231-96-7) has a higher molecular weight (274.358 vs. 260.337) and lipophilicity (XLogP 1.6 vs. ~1.2 for Sazetidine A), which may alter blood-brain barrier penetration .

Bicyclic vs.

Chain Length and Functional Groups Shorter-chain analogs like 3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol (CAS 898561-63-2) lack the azetidine moiety and hexynol chain, reducing receptor affinity but improving synthetic accessibility .

Biological Activity

5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]- is a compound known as Sazetidine A, which has garnered attention for its biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 260.33 g/mol
  • CAS Number : 820231-95-6
  • Structure : The compound features a hexynol moiety linked to a pyridine ring and an azetidine group, which plays a crucial role in its biological activity.

Research indicates that Sazetidine A acts primarily as a partial agonist at the α4β2 nAChRs and has significant interactions with α7 nAChRs. The compound's ability to activate these receptors is essential for its pharmacological effects.

Key Findings:

  • Calcium Imaging Studies : In SH-SY5Y cells, Sazetidine A elicited concentration-dependent increases in intracellular calcium levels, indicating receptor activation. The effective concentration (EC50) was determined to be approximately 4.2 µM without the positive allosteric modulator (PNU-120596) and 0.4 µM with it .
  • Desensitization Effects : Sazetidine A was shown to desensitize α7 nAChRs upon preincubation, leading to reduced responses to subsequent agonists like nicotine and PNU-282987, with IC50 values of 476 nM and 522 nM respectively .
  • Comparative Potency : The compound's potency was compared to other known agonists such as nicotine and 5-iodo-A85380, revealing that while it activates the receptors, it does so with varying efficacy depending on the receptor subtype and experimental conditions .

Biological Activity Summary Table

Biological Activity Effect Concentration (EC50/IC50)
Activation of α7 nAChRsIncrease in intracellular calciumEC50 = 4.2 µM (without PAM)
Activation with PNU-120596Enhanced responseEC50 = 0.4 µM
Desensitization of α7 nAChRsReduced response to nicotineIC50 = 476 nM
Desensitization of α3β4 nAChRsReduced response to PNU-282987IC50 = 522 nM

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective properties, Sazetidine A demonstrated potential benefits in models of neurodegeneration by modulating cholinergic signaling pathways. This suggests its utility in treating conditions such as Alzheimer's disease .
  • Behavioral Studies : Animal models treated with Sazetidine A showed alterations in anxiety-like behaviors and cognitive functions, indicating its influence on central nervous system activities via nAChR modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-?

  • Methodology :

  • Step 1 : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyridinyl moiety, as pyridine derivatives are often synthesized via aryl halide intermediates .
  • Step 2 : Functionalize the azetidine ring using (2S)-2-azetidinylmethoxy groups via nucleophilic substitution under anhydrous conditions .
  • Step 3 : Incorporate the hexyn-1-ol chain via alkyne coupling, ensuring protection of the hydroxyl group during synthesis to prevent side reactions .
    • Key Considerations : Monitor stereochemistry during azetidine substitution to preserve the (2S) configuration .

Q. How can spectroscopic techniques characterize the structure of this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the azetidine ring’s stereochemistry and pyridinyl substitution patterns. Compare with spectral libraries for azetidine-containing analogs .
  • HRMS : Validate the molecular formula (C17_{17}H22_{22}N2_2O) and isotopic distribution .
  • FT-IR : Identify hydroxyl (O-H stretch at ~3300 cm1^{-1}) and alkyne (C≡C stretch at ~2100 cm1^{-1}) functional groups .
    • Data Gaps : No experimental spectral data is publicly available; computational predictions (e.g., DFT) may supplement missing information.

Q. What in vitro assays are suitable for screening biological activity?

  • Methodology :

  • Target Selection : Prioritize assays relevant to azetidine’s known bioactivity (e.g., nicotinic acetylcholine receptor modulation) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate safety margins .
  • Enzymatic Inhibition : Screen against kinases or proteases due to pyridinyl’s role in ATP-binding pockets .
    • Limitations : No peer-reviewed studies on this compound’s bioactivity are documented; reference structurally related analogs .

Advanced Research Questions

Q. How does the stereochemistry of the azetidine moiety influence binding affinity in target proteins?

  • Methodology :

  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to compare (2S)-azetidinylmethoxy vs. (2R)-enantiomer interactions with nicotinic receptors .
  • MD Simulations : Perform 100-ns simulations to assess conformational stability of the chiral center in aqueous vs. lipid bilayer environments .
    • Contradictions : Some azetidine derivatives show stereospecificity, but data for this compound is absent .

Q. What experimental conditions optimize stability during long-term storage?

  • Methodology :

  • Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months, analyzing degradation via HPLC .
  • Protection Strategies : Use argon/vacuum sealing to prevent oxidation of the alkyne group .
    • Data Gaps : No stability data exists; extrapolate from similar hexyn-ol derivatives, which are prone to hygroscopic degradation .

Q. How can conflicting solubility data be resolved for this compound?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS using nephelometry or UV-Vis spectroscopy.
  • Co-solvency Approach : Use hydrotropic agents (e.g., sodium benzoate) to enhance aqueous solubility if needed .
    • Challenges : No experimental solubility values are reported; computational tools like ALOGPS may provide estimates .

Q. What computational methods predict metabolic pathways and toxicity?

  • Methodology :

  • In Silico Metabolism : Use software like ADMET Predictor or SwissADME to identify potential cytochrome P450 oxidation sites on the azetidine and pyridinyl groups .
  • Toxicity Profiling : Apply QSAR models to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., alkyne reactivity) .
    • Limitations : Experimental validation (e.g., Ames test) is required due to model uncertainties .

Contradictions and Limitations

  • Stereochemical Specificity : While confirms the (2S) configuration, no studies compare enantiomeric activity.
  • Safety Data : Toxicity classifications are inferred from analogs; experimental LD50_{50} values are unavailable .
  • Synthesis Reproducibility : Limited procedural details may hinder replication; cross-validate with azetidine synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-
Reactant of Route 2
Reactant of Route 2
5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.